molecular formula C20H18BrClN2O2 B2470211 5-bromo-2-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851407-57-3

5-bromo-2-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

Número de catálogo B2470211
Número CAS: 851407-57-3
Peso molecular: 433.73
Clave InChI: NQNRREBLKHFRHP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-bromo-2-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as BCI-121, and it is a potent inhibitor of the protein kinase CK2.

Aplicaciones Científicas De Investigación

Antineoplastic Activity

5-bromo-2-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide and its derivatives have been studied for their potential as bioreductive alkylating agents. These compounds, particularly the naphthoquinones, quinolinediones, and naphthazarins, have demonstrated strong antitumor activity against neoplasms such as Sarcoma 180 in mice. The modifications in the chemical structure are aimed at enhancing the antineoplastic effectiveness of these agents (Lin, Lillis, & Sartorelli, 1975).

Neuroleptic Activity

The compound and its structural analogs have been part of studies focusing on the design and synthesis of potential neuroleptics. These studies have shown a correlation between the structural makeup of the compounds and their inhibitory effects on behaviors like apomorphine-induced stereotyped behavior in rats. Some derivatives have been identified to significantly enhance activity, suggesting potential applications in the treatment of conditions like psychosis with fewer side effects (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).

Serotonin-3 (5-HT3) Receptor Antagonism

Investigations into compounds with similar structural frameworks have shown potent antagonistic activity against serotonin-3 (5-HT3) receptors. Structure-activity relationship studies in this domain have provided insights into how different aromatic moieties can influence the receptor antagonistic activity, with specific compounds demonstrating superior effects to established medications like ondansetron and granisetron (Harada, Morie, Hirokawa, Terauchi, Fujiwara, Yoshida, & Kato, 1995).

Anti-fibrotic Potential

Some benzamide derivatives have been researched for their anti-fibrotic properties, particularly in suppressing renal and hepatic fibrosis. These studies have highlighted the pharmacokinetics, metabolism, and tissue distribution of these compounds, demonstrating their potential as effective oral anti-fibrotic drugs (Kim, Kim, Lee, Chang, Lee, Kim, & Sheen, 2008).

Hypoglycemic and Hypolipidemic Activities

Research has also delved into the hypoglycemic and hypolipidemic activities of compounds structurally related to this compound. These studies involve the synthesis of new analogues and assessing their glucose and lipid-lowering activities, contributing to the understanding of how structural changes can influence the drug's affinity and effectiveness (Ahmadi, Khalili, Khatami, Farsadrooh, & Nahri-Niknafs, 2014).

Propiedades

IUPAC Name

5-bromo-2-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrClN2O2/c1-11-3-4-13-9-14(19(25)24-18(13)12(11)2)7-8-23-20(26)16-10-15(21)5-6-17(16)22/h3-6,9-10H,7-8H2,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNRREBLKHFRHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=C(C=CC(=C3)Br)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.